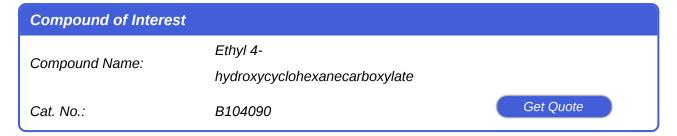


Spectroscopic Profile of Ethyl 4-Hydroxycyclohexanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 4-hydroxycyclohexanecarboxylate**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

Ethyl 4-hydroxycyclohexanecarboxylate (C9H16O3) is a bifunctional organic molecule containing both a hydroxyl and an ester functional group.[1] Its structural elucidation is paramount for quality control and for understanding its reactivity in various chemical transformations. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular architecture of the compound. This guide presents a summary of the key spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **ethyl 4-hydroxycyclohexanecarboxylate**. The data is presented in a structured format to facilitate easy reference and comparison.

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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR spectra of **ethyl 4-**

hydroxycyclohexanecarboxylate provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **ethyl 4-hydroxycyclohexanecarboxylate** is characterized by signals corresponding to the ethyl ester group and the cyclohexyl ring protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the ester and hydroxyl groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.12	Quartet	2H	-O-CH ₂ -CH ₃
~3.60	Multiplet	1H	СН-ОН
~2.25	Multiplet	1H	CH-COOEt
~2.00 - 1.20	Multiplets	8H	Cyclohexyl -CH2-
~1.25	Triplet	3H	-O-CH2-CH3
Variable	Singlet (broad)	1H	-ОН

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.



Chemical Shift (δ) ppm	Assignment
~175	C=O (Ester)
~68	С-ОН
~60	-O-CH ₂ -CH ₃
~43	CH-COOEt
~34	Cyclohexyl CH ₂
~28	Cyclohexyl CH ₂
~14	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **ethyl 4**-

hydroxycyclohexanecarboxylate confirms the presence of the hydroxyl and ester groups.

Frequency (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretch (alcohol)
~2930	C-H stretch (aliphatic)
~1730	C=O stretch (ester)
~1170	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of **ethyl 4-hydroxycyclohexanecarboxylate** is 172.110 g/mol . [1]



m/z	Assignment
172	[M] ⁺ (Molecular ion)
154	[M - H ₂ O] ⁺
127	[M - OEt] ⁺
100	[M - COOEt]+
81	[C ₆ H ₉] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound like **ethyl 4-hydroxycyclohexanecarboxylate**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **ethyl 4- hydroxycyclohexanecarboxylate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 or 500 MHz spectrometer.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
 include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a
 sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, use a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals for ¹H NMR.



ATR-IR Spectroscopy

- Sample Preparation: Place a small drop of neat ethyl 4-hydroxycyclohexanecarboxylate directly onto the ATR crystal.
- Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

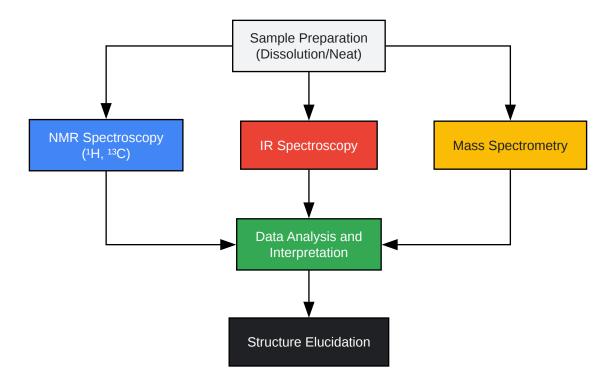
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of ethyl 4-hydroxycyclohexanecarboxylate (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Setup:
 - GC: Use a capillary column suitable for the analysis of polar compounds (e.g., a DB-5 or equivalent). Set the injector temperature to 250 °C and the oven temperature program to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.
 - MS: Use electron ionization (EI) at 70 eV. Set the mass range to scan from m/z 40 to 400.
- Injection: Inject 1 μL of the prepared solution into the GC.
- Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to identify the molecular ion and the fragmentation pattern.

Workflow for Spectroscopic Analysis



The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.



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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

The spectroscopic data presented in this guide provides a detailed chemical fingerprint of **ethyl 4-hydroxycyclohexanecarboxylate**. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its structure, which is essential for its application in research and development. The provided experimental protocols offer a foundation for obtaining high-quality spectroscopic data for this and similar compounds.

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References

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